4-[2-(Dimethylamino)ethoxy]benzylamine

Catalog No.
S704578
CAS No.
20059-73-8
M.F
C11H18N2O
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-(Dimethylamino)ethoxy]benzylamine

CAS Number

20059-73-8

Product Name

4-[2-(Dimethylamino)ethoxy]benzylamine

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C11H18N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-9,12H2,1-2H3

InChI Key

OBHPRQNPNGQGCK-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)CN

Synonyms

4-[2-(Dimethylamino)ethoxy]benzenemethanamine; p-[2-(Dimethylamino)ethoxy]benzylamine; 2-[4-(Aminomethyl)phenoxy]-N,N-dimethylethanamine; 4-[2-(Dimethylamino)ethoxy]benzylamine; NSC 37857

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CN

The exact mass of the compound 4-[2-(Dimethylamino)ethoxy]benzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[2-(Dimethylamino)ethoxy]benzylamine is an alkoxylated aromatic amine serving as the definitive late-stage building block for the commercial synthesis of gastroprokinetic benzamide APIs, most notably Itopride hydrochloride . Featuring a primary benzylamine poised for rapid amidation and a tertiary dimethylamino group that imparts target receptor affinity, this pre-assembled intermediate allows manufacturers to bypass hazardous upstream etherification and high-pressure reduction steps[1]. For procurement teams and process chemists, sourcing this exact compound shifts the burden of complex, multi-step precursor activation away from the API assembly line, ensuring a streamlined, single-step coupling process with high atom economy and strict impurity control.

Attempting to substitute 4-[2-(dimethylamino)ethoxy]benzylamine with simpler, fragmented precursors like 4-hydroxybenzylamine forces the API manufacturer to perform late-stage etherification using hazardous alkylating agents such as 2-(dimethylamino)ethyl chloride, which complicates purification and reduces overall yield [1]. Alternatively, sourcing upstream analogs like 4-[2-(dimethylamino)ethoxy]benzonitrile or the corresponding benzaldehyde requires the facility to perform high-pressure catalytic hydrogenation (often up to 49 bar) or multi-step oximation-reduction sequences [2]. These generic substitutions demand specialized high-pressure reactor infrastructure, introduce transition metal catalyst residues into the late-stage process, and generate reduction byproducts that jeopardize the strict impurity profiles required for pharmaceutical-grade material.

Elimination of High-Pressure Hydrogenation Infrastructure

When synthesizing benzamide APIs, utilizing the pre-reduced 4-[2-(dimethylamino)ethoxy]benzylamine allows facilities to perform direct amidation under standard atmospheric conditions [1]. In contrast, starting from the closely related 4-[2-(dimethylamino)ethoxy]benzonitrile requires aggressive heterogeneously catalyzed hydrogenation over Raney nickel, typically demanding elevated pressures of 49 bar (approx. 710 psi) to achieve reduction[2].

Evidence DimensionHydrogenation pressure requirement
Target Compound Data0 bar (atmospheric pressure amidation)
Comparator Or Baseline4-[2-(dimethylamino)ethoxy]benzonitrile (49 bar / 710 psi)
Quantified DifferenceComplete elimination of a 49-bar high-pressure reduction step
ConditionsIndustrial scale reduction over Raney nickel in methanol/ammonia vs. direct acid chloride coupling

Procuring the pre-reduced amine allows facilities lacking specialized high-pressure safety infrastructure to safely and economically manufacture the final API.

Avoidance of Multi-Step Aldehyde Activation

Sourcing the target benzylamine directly bypasses the complex activation sequences required when using 4-[2-(dimethylamino)ethoxy]benzaldehyde as a starting material [1]. The aldehyde route requires a two-step transformation: initial oximation with hydroxylamine hydrochloride to form a benzaldoxime intermediate, followed by high-pressure catalytic hydrogenation [2]. Utilizing the pre-assembled amine condenses the synthetic pathway, directly eliminating two distinct chemical transformations and their associated workup losses.

Evidence DimensionPre-amidation synthetic steps
Target Compound Data0 steps (ready for direct use)
Comparator Or Baseline4-[2-(dimethylamino)ethoxy]benzaldehyde (2 steps: oximation + reduction)
Quantified DifferenceReduction of the synthetic critical path by 2 distinct reaction steps
ConditionsStandard industrial conversion of aldehyde to primary amine

Reducing the number of synthetic steps minimizes solvent consumption, shortens batch cycle times, and prevents yield attrition during intermediate isolation.

Late-Stage Hazard Reduction vs. Fragmented Assembly

An alternative procurement strategy involves purchasing 4-hydroxybenzylamine and performing the etherification during the final API assembly [1]. However, this requires handling 2-(dimethylamino)ethyl chloride—a highly reactive and hazardous alkylating agent—late in the synthesis. By procuring 4-[2-(dimethylamino)ethoxy]benzylamine, the ether linkage is already established, entirely removing the need to introduce toxic, low-molecular-weight alkyl halides into the final GMP manufacturing environment [2].

Evidence DimensionLate-stage exposure to hazardous alkylating agents
Target Compound Data0 exposure (pre-installed ether linkage)
Comparator Or Baseline4-Hydroxybenzylamine route (requires stoichiometric 2-(dimethylamino)ethyl chloride)
Quantified Difference100% elimination of late-stage toxic alkyl halide usage
ConditionsFinal API assembly via amidation and etherification

Shifting hazardous etherification steps upstream to the raw material supplier simplifies regulatory compliance, improves operator safety, and reduces genotoxic impurity risks in the final API.

Commercial Manufacturing of Itopride Hydrochloride

This compound is the exact, indispensable precursor for the industrial synthesis of Itopride API. By utilizing this pre-assembled amine, manufacturers can perform a single-step amidation with 3,4-dimethoxybenzoyl chloride, bypassing the need for high-pressure hydrogenation or hazardous late-stage alkylation .

Development of Novel Gastroprokinetic Benzamides

For medicinal chemistry teams optimizing D2 receptor antagonists or acetylcholinesterase inhibitors, this building block provides the critical dimethylaminoethoxy pharmacophore pre-attached to a reactive benzylamine. It allows rapid library generation via parallel amidation without the interference of side reactions common to aldehyde or nitrile reduction routes [1].

Synthesis of CNS-Penetrant Therapeutics

The dimethylaminoethoxy motif is widely recognized for enhancing blood-brain barrier permeability. Sourcing this specific amine enables researchers to efficiently append this solubilizing, CNS-directing group onto novel carboxylic acid scaffolds in a single, high-yielding coupling step [1].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (90.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (88.54%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (87.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

20059-73-8

Dates

Last modified: 08-15-2023

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